N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
Description
N-[(1S,2R)-2-Aminocyclohexyl]methanesulfonamide hydrochloride is a chiral cyclohexylamine derivative featuring a methanesulfonamide group. Its stereochemistry (1S,2R) is critical for biological interactions, as evidenced by its use in the synthesis of SARS-CoV-2 noncovalent inhibitors (e.g., compound WU-08) . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Analytical characterization, including LC-MS and NMR, confirms its structural integrity and purity .
Properties
IUPAC Name |
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNPDPUADKUTR-HHQFNNIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CCCC[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride typically involves the reaction of cyclohexylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of sulfonamide derivatives.
Scientific Research Applications
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomers and Diastereomers
- The (1S,2R) enantiomer may exhibit superior binding affinity compared to its (1R,2R) counterpart, as chiral centers often dictate pharmacological activity .
- (1R,2R)-2-Aminocyclohexyl Derivatives: N-((1R,2R)-2-Aminocyclohexyl)methanesulfonamide (CAS 593284-13-0) demonstrates how stereochemistry alters physical properties. Its molecular weight (192.28 g/mol) is lower than the hydrochloride form, which includes an additional HCl moiety (~36.46 g/mol) .
Table 1: Stereochemical Comparison
| Compound | Configuration | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Target Compound | (1S,2R) | 228.72 (HCl salt) | Not specified |
| Rac-n-[(1r,2r)-2-aminocyclohexyl] derivative | Racemic | 192.28 (free base) | Not specified |
| (1R,2R)-Isomer | (1R,2R) | 192.28 (free base) | 593284-13-0 |
Functional Group Modifications
- Thiourea Derivatives: N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS 49214-27) replaces methanesulfonamide with a thiourea group.
- Methylcyclohexanamine Analogues :
(1S,2R)-2-Methylcyclohexanamine hydrochloride (CAS 79389-39-2) lacks the sulfonamide group, resulting in a simpler structure with lower molecular weight (149.66 g/mol). This highlights the sulfonamide’s role in hydrogen bonding and target engagement .
Table 2: Functional Group Impact
Substituent Effects on Pharmacological Activity
- Soterenol Hydrochloride (CAS 14816-67-2): This β-adrenergic agonist contains a methanesulfonamide group linked to a hydroxyethylphenyl moiety. Unlike the target compound, soterenol’s aromatic ring and ethanolamine side chain enable adrenergic receptor binding, demonstrating how core structure dictates therapeutic class .
- SARS-CoV-2 Inhibitors: The target compound serves as an intermediate in N-[(1S,2R)-2-aminocyclohexyl]isoquinoline-4-carboxamide (compound 8a), which inhibits viral proteases. The cyclohexylamine backbone provides rigidity, enhancing binding to enzymatic pockets .
Biological Activity
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride is a chemical compound with the molecular formula CHNOS·HCl. This compound is a derivative of cyclohexylamine, featuring a methanesulfonamide group that contributes to its biological activity. It has been the subject of various studies focusing on its potential therapeutic applications and mechanisms of action.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can modulate enzyme activity and influence cellular processes, which may lead to significant physiological responses. The exact pathways and molecular targets are still under investigation, but it is believed to affect neurotransmitter systems and metabolic pathways.
Enzyme Inhibition
Studies have shown that this compound exhibits inhibitory effects on certain enzymes, which may be relevant for therapeutic applications in conditions such as depression and anxiety. For instance, research indicates that compounds with similar structures have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation.
Case Studies
- Antidepressant Activity : In a study assessing the antidepressant-like effects of related compounds, this compound demonstrated potential in reducing immobility time in forced swim tests (FST) and tail suspension tests (TST), indicating its role in modulating depressive behaviors in animal models .
- Neuroprotective Effects : Another case study highlighted the neuroprotective properties of sulfonamide derivatives, suggesting that this compound may exert protective effects against neurodegeneration through its action on glutamate receptors .
Research Applications
This compound has several applications in research:
- Pharmaceutical Development : It serves as a building block for synthesizing more complex molecules used in drug development.
- Biological Research : The compound is studied for its interactions with various biological targets, including receptors involved in neurotransmission and metabolic regulation.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS·HCl |
| CAS Number | 2031242-34-7 |
| Potential Applications | Antidepressant, Neuroprotective |
| Mechanism of Action | Enzyme inhibition, Receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
